
4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile” is a chemical compound. It is a derivative of 4-Phenylpiperidine, which is a chemical compound that features a benzene ring bound to a piperidine ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H21N3O2 and its molecular weight is 383.451. It is a derivative of 4-Phenylpiperidine, which features a benzene ring bound to a piperidine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant aspect of research involving 4-Phenyl-1-(3-(pyridin-2-yloxy)benzoyl)piperidine-4-carbonitrile and related derivatives focuses on their synthesis and characterization. These compounds are synthesized through various chemical reactions, and their structures are confirmed using techniques such as FT-IR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. The detailed synthesis process allows for the exploration of their potential applications in different fields of study, especially due to their unique chemical structures and properties (Bhat & Begum, 2021).
Antimicrobial Activity
Research on derivatives closely related to this compound demonstrates their potential antimicrobial properties. These compounds have been evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. Some derivatives show promising minimum inhibitory concentrations (MICs), indicating their potential to induce bacterial cell membrane rupture and disintegration. This antimicrobial activity is further confirmed through field emission scanning electron microscopic analysis, revealing the impact on the morphology of both Gram-positive and Gram-negative bacteria (Bhat & Begum, 2021).
Molecular Docking Studies
Molecular docking studies are pivotal in understanding the interaction between these compounds and target proteins, which is crucial for designing drugs with specific biological activities. These studies help in elucidating the mechanism of action of the compounds, particularly their interaction with the bacterial proteins of S. aureus and E. coli. Such insights are vital for developing new antimicrobial agents with targeted action mechanisms (Bhat & Begum, 2021).
Potential Inhibitors of Enzymes
Further studies focus on the crystalline structure and molecular docking analysis of similar compounds to evaluate their potential as enzyme inhibitors. This research is essential for identifying new therapeutic agents, especially those targeting enzymes crucial for the survival of pathogens. The detailed analysis of crystal structures and docking studies provides insights into the compounds' binding efficiency and specificity, which are critical factors in drug development processes (Okasha et al., 2022).
Eigenschaften
IUPAC Name |
4-phenyl-1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-18-24(20-8-2-1-3-9-20)12-15-27(16-13-24)23(28)19-7-6-10-21(17-19)29-22-11-4-5-14-26-22/h1-11,14,17H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGPLOLTKFNXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)
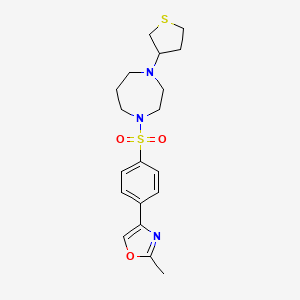
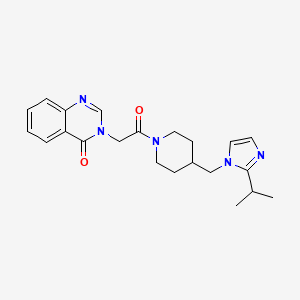
![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)
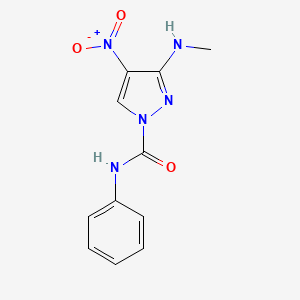
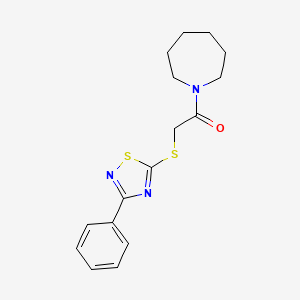
![[(2-Aminobenzothiazol-6-yl)sulfonyl]prop-2-enylamine](/img/structure/B2839337.png)
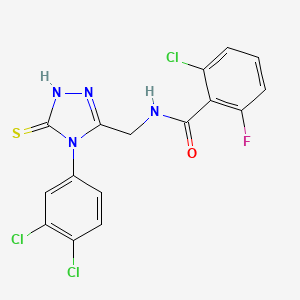
![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
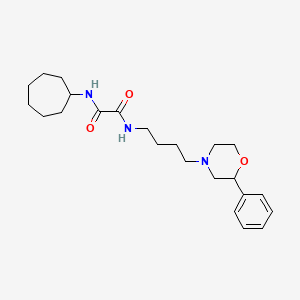

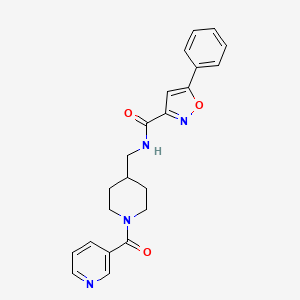
![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)